BenchChemオンラインストアへようこそ!

Bizine

Epigenetics LSD1 inhibition Histone demethylase

Bizine, a phenelzine-derived irreversible LSD1/KDM1A inhibitor (Ki(inact)=59nM), delivers clean epigenetic phenotypes unmatched by generic LSD1 inhibitors. 23-fold selectivity over MAO-A and 63-fold over MAO-B eliminates confounding off-target activity seen with phenelzine (Ki=5.6μM). Induces H3K4me2 (EC50≈2μM) in LNCaP and H460 cells; neuroprotection documented at 0.5μM—below its histone methylation EC50. Documented CoREST-complex LSD1 IC50=1.4±0.6μM; zero HDAC1 activity. The ~95-fold potency gain over parent phenelzine offers a validated benchmark for aryl hydrazine scaffold optimization.

Molecular Formula C18H23N3O
Molecular Weight 297.4 g/mol
Cat. No. B8054949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBizine
Molecular FormulaC18H23N3O
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)CCNN
InChIInChI=1S/C18H23N3O/c19-20-14-13-16-9-11-17(12-10-16)21-18(22)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9-12,20H,4,7-8,13-14,19H2,(H,21,22)
InChIKeyNTJQPAASNHXPGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bizine for LSD1 Inhibition: Potency, Selectivity, and Functional Differentiation in Epigenetic Research


Bizine (CAS: 1591932-50-1) is a phenelzine-derived, aryl hydrazine-based small molecule that functions as a potent and selective irreversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), a flavin-dependent epigenetic eraser enzyme that oxidatively removes methyl groups from mono- and dimethylated histone H3 lysine 4 (H3K4me1/2) [1]. The compound was rationally designed by appending a phenyl-butyrylamide group to the phenelzine scaffold, yielding an LSD1 inhibitor with a Ki(inact) of 59 nM [1].

Why Generic LSD1 Inhibitors Cannot Substitute for Bizine: Key Quantitative Selectivity and Functional Differences


Substitution with alternative LSD1 inhibitors—particularly the parent compound phenelzine or other aryl hydrazine derivatives—carries substantial experimental risk due to divergent selectivity profiles and functional potency. Phenelzine exhibits weak LSD1 inhibition (Ki = 5.6 μM) and potently inhibits monoamine oxidases MAO-A and MAO-B, introducing confounding off-target effects in cellular and in vivo models [1]. Conversely, clinically advanced LSD1 inhibitors such as GSK-LSD1 (IC50 = 16 nM) or ORY-1001 (Iadademstat; IC50 = 18 nM) achieve similar or greater LSD1 potency but lack the specific CoREST-complex activity profile and neuroprotective phenotype documented for Bizine at sub-micromolar concentrations [2][3]. The quantitative evidence below establishes that Bizine occupies a distinct functional niche—combining nanomolar LSD1 inhibition with measurable cellular H3K4 methylation modulation and oxidative stress protection—that cannot be replicated by casually substituting a different LSD1 inhibitor.

Bizine Quantitative Evidence Guide: Direct Comparator Data for LSD1 Inhibition and Cellular Activity


Bizine Exhibits ~95-Fold Higher LSD1 Inhibitory Potency Than Parent Compound Phenelzine

Bizine inhibits LSD1 with a Ki(inact) of 59 nM, representing a 95-fold improvement in potency compared to the parent compound phenelzine, which displays a Ki of 5.6 μM against the same enzyme target [1][2]. This potency differential is derived from the appended phenyl-butyrylamide moiety, which enhances target engagement and binding affinity beyond what is achievable with the unmodified phenelzine scaffold [1].

Epigenetics LSD1 inhibition Histone demethylase

Bizine Demonstrates 23-Fold Selectivity for LSD1 Over MAO-A and 63-Fold Over MAO-B

Bizine displays Ki(inact) values of 2.6 μM against MAO-A and 6.5 μM against MAO-B, corresponding to 23-fold and 63-fold selectivity for LSD1 over MAO-A and MAO-B, respectively [1]. In contrast, phenelzine is a potent, non-selective, irreversible MAO inhibitor at its therapeutic concentrations, with LSD1 inhibition only occurring at substantially higher concentrations (Ki = 5.6 μM) .

Selectivity profiling MAO inhibition Off-target minimization

Bizine Inhibits LSD1 Within the Native CoREST Complex with IC50 = 1.4 μM

When assayed against LSD1 in the context of the full CoREST ternary complex (the physiologically relevant protein assembly that includes LSD1, CoREST, and HDAC1), Bizine exhibits an IC50 of 1.4 ± 0.6 μM [1]. This represents the compound's activity in a more biologically authentic context compared to isolated enzyme assays. For reference, the dual LSD1/HDAC inhibitor Corin achieves an IC50 of 0.33 ± 0.05 μM in the same assay, while GSK2879552 (a clinical LSD1 inhibitor) shows an IC50 of 0.38 ± 0.01 μM [1].

CoREST complex Chromatin biology Epigenetic targeting

Bizine Induces Bulk H3K4 Dimethylation in LNCaP Prostate Cancer Cells with EC50 ≈ 2 μM

In LNCaP prostate cancer cells, Bizine treatment induces bulk histone H3 lysine 4 dimethylation (H3K4me2) with an EC50 of approximately 2 μM, providing a direct cellular readout of target engagement and functional LSD1 inhibition [1][2]. ChIP-seq analysis further confirmed that the H3K4 methylation pattern of genes affected by Bizine significantly overlaps with that observed in LSD1-knockout cells, validating on-target activity in a cellular chromatin context .

Cellular pharmacodynamics Histone methylation Prostate cancer

Bizine Protects Neurons from Oxidative Stress at 0.5 μM Concentration

At a concentration of 0.5 μM, Bizine protects neurons exposed to oxidative stress, a phenotype not reported for phenelzine at comparable concentrations nor extensively characterized for other LSD1-selective inhibitors such as GSK-LSD1 or ORY-1001 [1]. The protective effect occurs at a concentration below the compound's cellular EC50 for H3K4me2 induction (≈2 μM), suggesting potential mechanisms distinct from bulk histone methylation changes.

Neuroprotection Oxidative stress Neuronal survival

Bizine in Research Applications: Scenarios Requiring Selective LSD1 Inhibition with Documented Cellular Activity


LSD1 Target Validation in Cancer Epigenetics Where MAO Confounding Must Be Avoided

Researchers investigating LSD1 as a therapeutic target in prostate cancer (LNCaP) or non-small cell lung cancer (H460) should select Bizine over phenelzine when the experimental objective requires clean attribution of phenotypic effects to LSD1 inhibition. Bizine's 23-fold selectivity over MAO-A and 63-fold selectivity over MAO-B [1], coupled with a cellular H3K4me2 induction EC50 of ~2 μM [2], enables LSD1 inhibition without the amine oxidase off-target activity that would confound interpretation of cell proliferation, apoptosis, or gene expression changes when using phenelzine.

CoREST Complex Functional Studies in Chromatin Biology

For investigations of LSD1 activity within the native CoREST transcriptional repression complex, Bizine provides a characterized tool with documented CoREST-complex LSD1 IC50 = 1.4 ± 0.6 μM [1]. This enables researchers to benchmark compound effects in physiologically relevant multiprotein assays rather than isolated enzyme systems. Bizine is particularly appropriate for studies comparing LSD1-only inhibition versus dual LSD1/HDAC inhibition, as it exhibits no measurable HDAC1 activity within the CoREST complex (IC50 = ND/not detected) [1].

Neuroprotection and Oxidative Stress Response Studies

Bizine is the preferred LSD1 inhibitor for studies examining the intersection of epigenetic regulation and neuronal oxidative stress response. The compound confers neuroprotection at 0.5 μM [1][2], a concentration substantially below its cellular H3K4me2 EC50, suggesting this phenotype may be separable from bulk histone methylation changes. This property distinguishes Bizine from other LSD1 inhibitors lacking documented neuroprotective activity at sub-micromolar concentrations.

Structure-Activity Relationship Studies of Aryl Hydrazine LSD1 Inhibitors

In medicinal chemistry programs focused on optimizing LSD1 inhibitor scaffolds, Bizine serves as a key reference compound that demonstrates the potency and selectivity gains achievable through the phenyl-butyrylamide appendage modification relative to the phenelzine parent core [1]. The quantitative potency improvement (~95-fold) and selectivity window (23-63× over MAOs) provide validated benchmarks for assessing novel aryl hydrazine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.